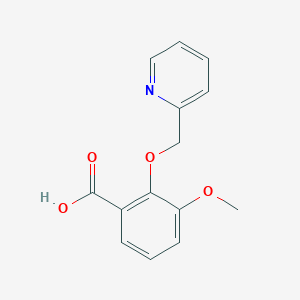

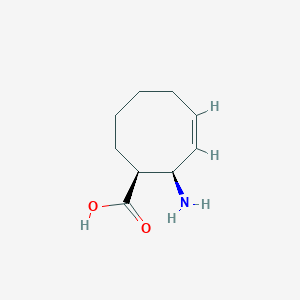

![molecular formula C14H13NO3S B2810103 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 218288-31-4](/img/structure/B2810103.png)

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-(4-Methylphenylthio)-3-nitrobenzyl alcohol or MNTMA. The aim of

科学的研究の応用

Photocatalytic Reduction in Chemical Reactions

The compound exhibits potential in photocatalytic reactions. A study by Guerrero-Araque et al. (2017) investigated the effect of sacrificial agents like methanol on photocatalytic reduction. They found that methanol acts as a hole scavenger, enhancing the reduction process in certain photocatalytic reactions, particularly from 4-nitrophenol to 4-aminophenol (Guerrero-Araque et al., 2017).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound shows diverse reactivity. Novi et al. (1976) explored its behavior towards sodium arenethiolates in methanol, leading to the production of different chemical compounds, indicating its versatile reactivity in synthesis processes (Novi et al., 1976).

Role in Solvolysis and Bond Scission Processes

Buncel et al. (1975) studied the role of this compound in the methanolysis of methyl p-nitrophenyl sulphate, identifying its involvement in bond scission processes crucial in various chemical reactions (Buncel et al., 1975).

Investigation of Solvatochromism

Nandi et al. (2012) synthesized derivatives of this compound and studied their solvatochromic behavior. Their research provided insights into how these compounds interact with different solvents, which is crucial for applications in dye and sensor technologies (Nandi et al., 2012).

Applications in Organic Synthesis

The compound's derivatives have been used in various organic syntheses. Kimbaris and Varvounis (2000) explored its use in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its utility in the creation of complex organic structures (Kimbaris & Varvounis, 2000).

Hammett's Acidity Function in Solution Chemistry

Ligny et al. (2010) investigated the applicability of Hammett's acidity function in solutions involving this compound. This research is significant for understanding the acidity and basicity in different solvent systems (Ligny et al., 2010).

特性

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSYBQFUCZGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

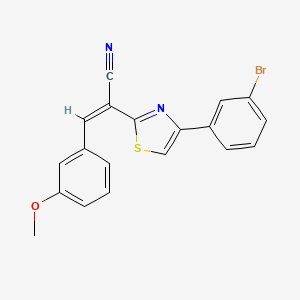

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)

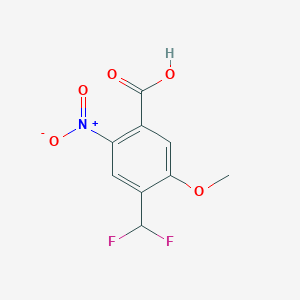

![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)

![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)